molecular formula C21H27NO4S B447814 ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B447814
M. Wt: 389.5g/mol
InChI Key: YSHHGCSMDYSSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C21H27NO4S. This compound is characterized by its unique structure, which includes a benzothiophene core, a furoyl group, and a tert-butyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a benzothiophene derivative with a furoyl chloride in the presence of a base to form the furoyl-substituted benzothiophene. This intermediate is then reacted with tert-butyl alcohol and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced furan derivatives, and substituted benzothiophenes .

Scientific Research Applications

ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and furoyl-substituted molecules. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H27NO4S

Molecular Weight

389.5g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H27NO4S/c1-6-25-20(24)17-14-9-8-13(21(3,4)5)11-16(14)27-19(17)22-18(23)15-10-7-12(2)26-15/h7,10,13H,6,8-9,11H2,1-5H3,(H,22,23)

InChI Key

YSHHGCSMDYSSJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(O3)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(O3)C

Origin of Product

United States

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